molecular formula C3H4N4 B1339700 3-Azidopropanenitrile CAS No. 23648-56-8

3-Azidopropanenitrile

Cat. No. B1339700
CAS RN: 23648-56-8
M. Wt: 96.09 g/mol
InChI Key: UGQVIHZUOANZQS-UHFFFAOYSA-N
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Description

3-Azidopropanenitrile is a chemical compound with the molecular formula C3H4N4 . Its average mass is 96.091 Da and its monoisotopic mass is 96.043594 Da .


Molecular Structure Analysis

The molecular structure of 3-Azidopropanenitrile consists of 3 carbon atoms, 4 hydrogen atoms, and 4 nitrogen atoms . For more detailed structural analysis, you may need to refer to specific scientific literature or databases.

Scientific Research Applications

Magnetic Anisotropy in Co(II)-azido Complexes

The study of azido ligands in magnetochemistry has highlighted their significant influence on magnetic anisotropy, particularly in a novel Co(II)-azido complex. This research delves into the electronic structure, magnetic data analysis, and the application of multireference electronic structure methods to understand the ligand field of the azido ligand. It concludes that the azido ligand acts as a strong σ and π donor, affecting magnetic properties through changes in Lewis basicity and Co-N bond distances, shedding light on the behavior of azido complexes in magnetic fields (Schweinfurth et al., 2015).

Peptide Synthesis via Copper-catalyzed Cycloadditions

The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, yielding 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, showcases the application of 3-azidopropanenitrile in peptide synthesis. This methodology, compatible with solid-phase peptide synthesis, highlights the azide-alkyne cycloaddition's potential for introducing 1,2,3-triazole moieties into peptides, providing a pathway for the synthesis of diversely functionalized peptides (Tornøe, Christensen, & Meldal, 2002).

Synthesis and Reactivity of Ruthenium Azido Complexes

Research into ruthenium azido complexes offers insights into their synthesis, reactivity, and potential applications in catalysis. The study examines the ligand substitution reactions, [3 + 2] cycloaddition reactions, and the formation of metal-bound heterocyclic complexes. This work elucidates the azido group's role in facilitating diverse organic transformations, including the dimerization of terminal alkynes in organic and aqueous media, showcasing the azido group's versatility in organometallic chemistry (Chen et al., 2009).

Copper-catalyzed Azidocyanation of Aryl Alkenes

The development of a copper-catalyzed Markovnikov-type intermolecular azidocyanation of aryl alkenes presents a novel method for synthesizing α-azido-propanenitriles. This approach facilitates the generation of 3-amino-2-arylpropanoic acid, demonstrating 3-azidopropanenitrile's potential as a building block in organic synthesis. The process underscores the strategic use of the azido group in introducing functional groups to aryl alkenes, enabling the synthesis of compounds with valuable biological and chemical properties (Xu et al., 2014).

properties

IUPAC Name

3-azidopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4/c4-2-1-3-6-7-5/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQVIHZUOANZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550433
Record name 3-Azidopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidopropanenitrile

CAS RN

23648-56-8
Record name 3-Azidopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MP Doyle, JAL Whitefleet, RJ Bosch - The Journal of Organic …, 1979 - ACS Publications
… Although reaction termination was also observed in nitrosation reactions of 3-azidopropanenitrile, nitrosation of its next two higher homologues proceeded to completion. The …
Number of citations: 22 pubs.acs.org
C Gouda, D Barik, C Maitra, KC Liang, FC Ho… - Journal of Materials …, 2021 - pubs.rsc.org
… Likewise, the photoswitchable spiropyran guest SP-G containing dicyano units was obtained by click reaction between two key intermediates G-6 and 3-azidopropanenitrile. The …
Number of citations: 12 pubs.rsc.org
X Bao, J Li, W Jiang, C Huo - Synthesis, 2019 - thieme-connect.com
… In 2014, the Wang group developed a three-component azidocyanation of styrenes with TMSCN and TMSN 3 under copper catalysis to synthesize 2-aryl-3-azidopropanenitrile …
Number of citations: 67 www.thieme-connect.com
L Luo - 2009 - search.proquest.com
… 3-azidopropanenitrile (13):96 Sodium azide (600 mg, 9.25 mmol) was added to a solution of 3-bromoproponitrile (0.510 mL, 6.17 mmol) in DMSO (15 mL). After 20 h of stirring at room …
Number of citations: 6 search.proquest.com

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